molecular formula C7H14N2O B1281735 3-(N-Acetyl-N-methylamino)pyrrolidine CAS No. 79286-87-6

3-(N-Acetyl-N-methylamino)pyrrolidine

Cat. No.: B1281735
CAS No.: 79286-87-6
M. Wt: 142.2 g/mol
InChI Key: KOEKUQRWTOSZOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Acetyl-N-methylamino)pyrrolidine typically involves the acetylation of N-methylamino pyrrolidine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally involves the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for mass production, including temperature control, reaction time, and the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

3-(N-Acetyl-N-methylamino)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(N-Acetyl-N-methylamino)pyrrolidine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(N-Acetyl-N-methylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Acetyl-N-methylamino)pyrrolidine is unique due to the presence of both acetyl and methyl groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9(2)7-3-4-8-5-7/h7-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEKUQRWTOSZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516073
Record name N-Methyl-N-(pyrrolidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79286-87-6
Record name N-Methyl-N-3-pyrrolidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79286-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(pyrrolidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Acetyl-N-methylamino)pyrrolidine
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